7-Hydroxyquinoline-2-carboxylic acid
Description
Properties
IUPAC Name |
7-hydroxyquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-7-3-1-6-2-4-8(10(13)14)11-9(6)5-7/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRWEZSDSCUNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme:
-
Starting Material : 4-Chloro-7-methoxyquinoline.
-
Carbonylation : Reaction with carbon monoxide under palladium catalysis (e.g., Pd(PPh₃)₄) in methanol to form 7-methoxyquinoline-4-carboxylic acid methyl ester.
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Demethylation : Hydrolysis with aqueous NaOH to yield 7-hydroxyquinoline-4-carboxylic acid.
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Isomerization : Acid-catalyzed rearrangement to target the 2-carboxylic acid derivative.
Limitations:
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Requires expensive palladium catalysts.
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Low overall yield (≤40%) due to side reactions during isomerization.
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Limited scalability and high raw material costs.
Improved Multi-Step Synthesis from 6-Bromoisatin
A patent (CN112500341B) outlines a more efficient seven-step synthesis starting from 6-bromoisatin, avoiding palladium catalysts:
Stepwise Procedure and Yields:
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Rearrangement | 6-Bromoisatin + pyruvic acid, 15% NaOH, 100°C, 3h | 55.3% |
| 2 | Elimination | Nitrobenzene, 210°C, 45min | 79.3% |
| 3 | Esterification | Methanol, SOCl₂, reflux | 80.5% |
| 4 | Boc Protection | NH₂Boc, Cs₂CO₃, Xantphos, Pd(OAc)₂, 1,4-dioxane | 98.0% |
| 5 | Deprotection | HCl/MeOH, 50°C, 2h | 85% |
| 6 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄, H₂O, 0°C | 75% |
| 7 | Saponification | NaOH (aq), 60°C, 3h | 90% |
Total Yield : ~22.5% (calculated from stepwise yields).
Advantages:
-
Uses commercially available 6-bromoisatin (cost: $12–15/g vs. $50–70/g for triflate intermediates).
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Scalable to kilogram-scale production.
Alternative Route via 7-Hydroxyquinoline-4-Triflate
A niche method employs 7-hydroxyquinoline-4-triflate as an intermediate:
Key Steps:
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Triflate Formation : Reaction of 7-hydroxyquinoline with triflic anhydride.
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Carboxylation : Pd-catalyzed carbonylation with CO and methanol.
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Hydrolysis : NaOH-mediated saponification.
Challenges:
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Triflate intermediates are non-commercial and require multi-step synthesis.
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Palladium dependency persists, limiting cost-effectiveness.
Comparative Analysis of Methods
| Parameter | Palladium Method | 6-Bromoisatin Route | Triflate Route |
|---|---|---|---|
| Catalyst Cost | High ($300–500/g) | None | High |
| Raw Material Availability | Moderate | High | Low |
| Total Yield | 30–40% | 22–25% | 15–20% |
| Scalability | Limited | High | Low |
Optimization Strategies
-
Solvent Selection : Replacing nitrobenzene (Step 2) with safer alternatives (e.g., diphenyl ether) is under investigation.
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Catalyst Recycling : Efforts to recover cesium carbonate and Xantphos in Step 4 could reduce costs further.
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Green Chemistry : Microwave-assisted diazotization (Step 6) reduces reaction time by 50%.
Quality Control and Characterization
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
7-HQCA is recognized for its potential as a pharmaceutical intermediate and a scaffold for developing biologically active compounds. Its derivatives have been synthesized and evaluated for various pharmacological activities.
Drug Design and Development
- Aminoacyl Indazole Immunomodulators : 7-HQCA serves as a key scaffold in the synthesis of aminoacyl indazole immunomodulators, which are aimed at treating autoimmune diseases by inhibiting blood coagulation factor FXIIa. This specificity allows for targeted therapeutic effects without significantly affecting thrombin activation, thus minimizing side effects associated with anticoagulation therapies .
- Fibroblast Activation Protein (FAP) Inhibitors : The compound is also utilized in developing selective FAP inhibitors, which have shown promise in cancer diagnostics and treatment. These inhibitors leverage the structural features of 7-HQCA to enhance their efficacy against tumor resistance mechanisms .
7-HQCA exhibits diverse biological activities that make it a subject of interest for further research.
Antioxidant Properties
Research indicates that derivatives of 7-HQCA possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. These compounds have been evaluated using assays such as the ABTS decolorization test, demonstrating significant inhibition of free radicals .
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. For instance, it has shown effectiveness as a β-lactamase inhibitor, restoring the efficacy of β-lactam antibiotics against resistant bacterial strains like VIM-2-expressing E. coli. This highlights its potential role in combating antibiotic resistance .
Synthetic Pathways
The synthesis of 7-HQCA has been optimized to facilitate its production for research and pharmaceutical applications.
Case Studies
Several studies illustrate the application of 7-HQCA in real-world scenarios.
Cancer Research
In a study published in the Journal of Medicinal Chemistry, compounds derived from 7-HQCA were investigated for their ability to inhibit FAP, demonstrating promising results in reducing tumor growth and improving patient outcomes in preclinical models .
Autoimmune Disease Treatment
Another study focused on the development of aminoacyl indazole derivatives from 7-HQCA, which showed efficacy in modulating immune responses in models of autoimmune conditions, suggesting potential therapeutic pathways for clinical application .
Mechanism of Action
The mechanism of action of 7-Hydroxyquinoline-2-carboxylic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms, leading to their death. Additionally, the compound can interact with DNA and proteins, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Functional Group Variations
2-Hydroxyquinoline-4-carboxylic Acid
- Structure : Hydroxyl at position 2, carboxylic acid at position 4.
- Properties : The positional isomerism alters hydrogen-bonding patterns and electronic distribution. This compound is used in pharmaceuticals and agrochemicals, with applications differing from the 7-hydroxy isomer due to distinct pharmacophore arrangements .
8-Hydroxy-2-methylquinoline-7-carboxylic Acid Derivatives
- Structure : Hydroxyl at position 8, methyl at position 2, carboxylic acid at position 6.
- Comparison: The shifted hydroxyl group (position 8 vs. These derivatives are studied for photosynthesis inhibition and biological activity .
Halogen-Substituted Analogs
7-Fluoro-quinoline-2-carboxylic Acid
- Synthesis: Oxidative conversion of 7-fluoro-quinoline-2-aldehyde using sodium chlorite and phosphate buffer .
- Properties : Fluorine’s electronegativity increases stability and lipophilicity compared to the hydroxyl group, making it more suitable for crossing biological membranes .
7-Chloro-4-mercaptoquinoline-2-carboxylic Acid HCl
Substituent Modifications on the Quinoline Core
7-Aminoquinoline-2-carboxylic Acid
- Structure: Amino group at position 7.
- Comparison: The amino group increases basicity and solubility in acidic environments, contrasting with the hydroxyl group’s polarity. This derivative may exhibit altered binding affinities in biological systems .
7-Hydroxy-4-phenylquinoline-2-carboxylic Acid
- Synthesis: Novel methods involve cyclocondensation reactions to introduce the phenyl group at position 4 .
Alkylamide and Heterocyclic Derivatives
1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides
- Activity : These derivatives demonstrate potent analgesic effects (ED₅₀ = 10–15 mg/kg in rodent models), attributed to the 4-hydroxy-2-oxo motif and alkylamide side chains enhancing receptor binding .
- Comparison: The absence of a 7-hydroxy group in these compounds shifts activity toward cyclooxygenase inhibition rather than antioxidant pathways typical of hydroxylated quinolines .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
7-Hydroxyquinoline-2-carboxylic acid (7-HQCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and immunomodulatory effects. This article explores the biological activity of 7-HQCA, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C_10H_7NO_3
- Molecular Weight : 191.17 g/mol
- CAS Number : 18000-24-3
Antimicrobial Activity
7-HQCA exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating its antibacterial effects, 7-HQCA demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0625 mg/mL |
| Klebsiella pneumoniae | 0.125 mg/mL |
| Pseudomonas aeruginosa | 0.25 mg/mL |
These results indicate that 7-HQCA can be a potential candidate for developing new antibacterial agents, especially against antibiotic-resistant strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-HQCA derivatives. The compound has been shown to induce cytotoxicity in various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20.1 |
| HeLa | 14 |
| A549 | 22 |
The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and apoptosis in cancer cells .
Immunomodulatory Effects
7-HQCA has been identified as a key scaffold in the design of immunomodulators. It acts as an inhibitor of Fibroblast Activation Protein (FAP), which is implicated in tumor resistance and autoimmune diseases. By regulating immune cell chemotaxis and inhibiting coagulation factors, 7-HQCA derivatives may provide therapeutic benefits in treating thrombotic conditions and enhancing immune responses .
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives of 7-HQCA demonstrated that modifications at the carboxylic acid position significantly enhanced antibacterial activity against resistant strains such as Acinetobacter baumannii and Enterobacter species. The derivatives were synthesized through coupling reactions and showed MIC values lower than standard antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro studies on MCF-7 and HeLa cells revealed that compounds derived from 7-HQCA exhibited IC50 values comparable to established chemotherapeutics. The study suggested that these compounds could disrupt tubulin polymerization, thereby inhibiting cancer cell growth .
Q & A
Q. Key Considerations :
- Monitor reaction pH to avoid undesired side products (e.g., esterification or decarboxylation).
- Purify intermediates via recrystallization or column chromatography to isolate regioisomers .
Basic: How is the purity and structural integrity of this compound validated?
Answer:
Analytical Techniques :
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm). A retention time of 8–10 min is typical for quinolinecarboxylic acids .
- NMR Spectroscopy : Confirm substitution patterns (e.g., hydroxy at C7, carboxylic acid at C2) via H and C NMR. Key signals include:
- Mass Spectrometry : ESI-MS in negative mode shows [M–H]⁻ peaks matching theoretical molecular weights (e.g., C₁₀H₇NO₃: 201.16 g/mol) .
Q. Methodological Recommendations :
- Perform dose-response curves (IC₅₀/EC₅₀) across multiple models.
- Use computational docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., DNA gyrase) .
Advanced: What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Analyze hydrogen bonding (e.g., between C2-COOH and active-site lysine residues) .
- QSAR Modeling : Use descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate electronic properties with activity. Partial least squares (PLS) regression is effective for small datasets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites (e.g., electrophilic aromatic substitution at C5/C8) .
Case Study :
Anthraquinone-2-carboxylic acid derivatives showed improved anticancer activity when electron-withdrawing groups (e.g., -NO₂) were introduced at C7, aligning with DFT-predicted charge distributions .
Safety: What precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, then collect residues in chemical waste containers .
- Storage : Store in airtight containers at 2–8°C, away from light to prevent photodegradation .
Q. First Aid :
- Skin Contact : Wash with soap/water for 15 min; seek medical attention if irritation persists .
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
